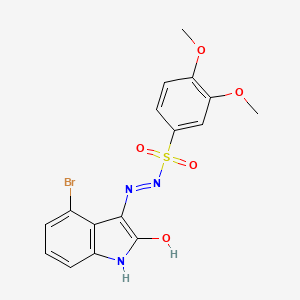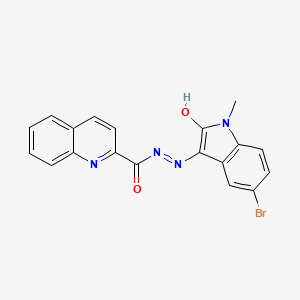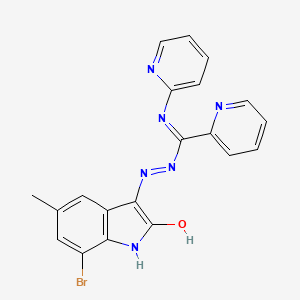![molecular formula C23H29N3O3 B6014947 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, also known as TRIM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TRIM belongs to a class of compounds known as indole derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.
Wirkmechanismus
The exact mechanism of action of 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole is not fully understood. However, studies have shown that the compound can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to possess anticancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has several advantages for use in lab experiments. The compound is readily synthesized and has been shown to possess a wide range of biological activities. However, this compound also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. One area of research could focus on the compound's potential therapeutic applications in cancer treatment. Another area of research could focus on the development of novel this compound derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the condensation of 2,3,4-trimethoxybenzaldehyde with piperazine followed by the reaction with indole. Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine followed by the reaction with indole. Both methods have been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's antipsychotic effects. Studies have shown that this compound can modulate dopamine and serotonin receptors, which are implicated in the pathogenesis of schizophrenia. This compound has also been shown to possess antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
3-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-27-21-9-8-17(22(28-2)23(21)29-3)15-25-10-12-26(13-11-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-9,14,24H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLJCZPYXVJLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6014871.png)
![6-methyl-4-[4-(1-piperidinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6014882.png)

![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6014897.png)

![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)
![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6014918.png)
![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)

![4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
![7-(2-phenylethyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)